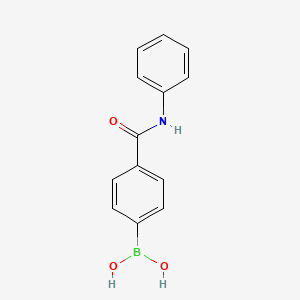

(4-(Phenylcarbamoyl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[4-(phenylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9,17-18H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUSGSRIYCUJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455113 | |

| Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330793-45-8 | |

| Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Phenylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenylcarbamoyl Phenyl Boronic Acid and Its Analogs

Established Synthetic Routes to Phenylboronic Acid Scaffolds

The creation of the phenylboronic acid core is fundamental to the synthesis of the target compound. Several well-established methods are routinely employed for this purpose. A prevalent strategy involves the reaction of an organometallic reagent with a trialkyl borate (B1201080). For instance, the Grignard reagent, phenylmagnesium bromide, can be reacted with trimethyl borate to form a boronate ester, which is subsequently hydrolyzed to yield phenylboronic acid. georganics.skwikipedia.org A similar approach utilizes phenyllithium, though it may result in lower yields. georganics.sk

Another significant route is the palladium-catalyzed cross-coupling of aryl halides or triflates with diboronyl reagents, a reaction closely related to the Suzuki-Miyaura coupling. wikipedia.orgnih.gov This method offers good functional group tolerance. Additionally, direct C-H borylation of aromatic rings, catalyzed by transition metals, has emerged as an atom-economical approach to synthesize phenylboronic acids. nih.gov The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the phenyl ring.

A general representation of common synthetic pathways to phenylboronic acids is outlined below:

Organometallic Route: Aryl-MgBr + B(OR)₃ → Aryl-B(OR)₂ → Aryl-B(OH)₂

Suzuki-Miyaura Type Coupling: Aryl-X + B₂(pin)₂ --(Pd catalyst)--> Aryl-B(pin)

C-H Borylation: Arene + B₂(pin)₂ --(Ir or Rh catalyst)--> Aryl-B(pin)

Functionalization Strategies for the Phenylcarbamoyl Moiety

The phenylcarbamoyl moiety, an N-phenylbenzamide structure, can be introduced at various stages of the synthesis. One common approach involves the acylation of an aniline (B41778) derivative with a substituted benzoyl chloride or benzoic acid. For the synthesis of (4-(Phenylcarbamoyl)phenyl)boronic acid, this would typically involve the reaction of 4-aminophenylboronic acid with benzoyl chloride. Alternatively, 4-carboxy-phenylboronic acid can be activated and then reacted with aniline. google.comresearchgate.net The synthesis of N-phenylbenzamide derivatives can be achieved by condensing an amino-benzoic acid with an amine using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). nih.gov

The reaction conditions for the formation of the amide bond are crucial and often require optimization to achieve high yields. The choice of solvent, base, and coupling agent can significantly influence the outcome of the reaction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for achieving high yields and selectivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. numberanalytics.com Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and ligand. numberanalytics.comrsc.org For instance, the use of mixed solvent systems, such as toluene (B28343) and water, can enhance reaction rates compared to using a single organic solvent. numberanalytics.com Temperature also plays a critical role; while higher temperatures can increase reaction rates, they may also lead to the formation of side products and reduced selectivity. numberanalytics.com

Recent advancements have seen the application of machine learning and automated robotic systems to accelerate the optimization of reaction conditions for complex reactions like the heteroaryl Suzuki-Miyaura coupling. illinois.educhemistryviews.orgnih.gov These high-throughput methods allow for the rapid screening of a vast array of reaction parameters, leading to the discovery of highly general and efficient conditions. chemistryviews.org

Table 1: Key Parameters for Optimization in Suzuki-Miyaura Coupling

| Parameter | Effect on Reaction | Common Examples |

| Solvent | Influences solubility of reactants and catalyst, and can affect reaction rate. | Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dioxane, Water |

| Base | Activates the boronic acid and facilitates the catalytic cycle. | Carbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄), Hydroxides (e.g., NaOH) |

| Catalyst | Typically a palladium complex that facilitates the cross-coupling. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Modulates the reactivity and stability of the catalyst, influencing yield and selectivity. | Triphenylphosphine (PPh₃), Dialkylbiarylphosphines, Trialkylphosphines |

| Temperature | Affects reaction rate and selectivity. | 60°C, 100°C |

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for boronic acids and their derivatives. One such approach is the use of multicomponent reactions (MCRs), which reduce the number of synthetic steps and the need for purification of intermediates, thereby minimizing waste. nih.govresearchgate.net The use of greener solvents, such as ethanol (B145695), and alternative energy sources like microwave irradiation can also contribute to a more sustainable synthesis. nih.gov

Another green strategy involves the use of mechanochemistry, or ball-milling, for the synthesis of boronic esters. This solvent-free method can be more efficient than traditional solution-based approaches. researchgate.net Furthermore, a phase-switching strategy using boronic acids as productive tags has been developed to avoid chromatographic purification, a major source of solvent waste in organic synthesis. acs.org This method utilizes the ability of boronic acids to form water-soluble complexes with polyols like sorbitol at high pH, allowing for easy separation of the product. acs.org

Synthesis of Deuterated and Isotopically Labeled Analogs

The synthesis of deuterated and isotopically labeled analogs of this compound is valuable for mechanistic studies and as internal standards in analytical applications. A general method for the deuteration of aryl boronic esters involves the use of heavy water (D₂O) in the presence of an iridium catalyst. acs.org This method allows for the efficient incorporation of deuterium (B1214612) atoms onto the aromatic ring.

Another approach involves the synthesis of deuterated acids and bases using bipolar membranes, which can then be used in subsequent synthetic steps. bohrium.comnih.gov Boronate-based probes have also been used to track isotopically labeled oxidants, demonstrating the utility of boron compounds in studying reaction mechanisms involving isotopes. nih.gov The use of deuterated compounds like Phenylboronic Acid-d5 provides an isotopic tag that can be detected by mass spectrometry or deuterium NMR, which is useful for tracking molecules in complex systems. nbinno.com

Stereoselective Synthesis and Chiral Resolution of Related Boronic Acids

While this compound itself is achiral, the synthesis of chiral boronic acids is a significant area of research. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. One method to achieve this is through the enantioselective hydroboration of alkenes, catalyzed by a chiral rhodium complex. nih.gov This reaction can produce chiral α-amino tertiary boronic esters with high enantioselectivity. nih.gov Oxime-directed catalytic asymmetric hydroboration is another effective method for synthesizing chiral tertiary boronic esters. nih.gov

Chiral resolution is a technique used to separate a racemic mixture of enantiomers. wikipedia.org A common method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization due to their different physical properties. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Simple NMR protocols using boronic acid templates have also been developed for determining the enantiomeric excess of chiral amines and diols. bath.ac.uk

Flow Chemistry Applications in Boronic Acid Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of boronic acids, offering several advantages over traditional batch processes. organic-chemistry.orgacs.orgnih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature and mixing, which is particularly beneficial for handling highly reactive intermediates like organolithium compounds. organic-chemistry.org This technology enables rapid synthesis, with reaction times on the order of seconds, and high throughput, making it suitable for both small-scale and large-scale production. organic-chemistry.orgacs.orgnovartis.com The risk of blockages, a common issue in microscale flow devices, can be mitigated in well-designed flow setups. acs.orgnih.gov The continuous synthesis of boronic acids via halogen-lithium exchange followed by quenching with a borate ester has been successfully demonstrated on a multigram scale. organic-chemistry.org

Microwave-Assisted Synthesis of Boronic Acid Derivatives

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, particularly in the preparation of boronic acid derivatives. The primary benefits include dramatically reduced reaction times, improved reaction yields, and enhanced purity of the final products. acs.org Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and often leads to cleaner chemical transformations. acs.org This methodology has been successfully applied to various synthetic routes for arylboronic acids and their esters, including palladium-catalyzed cross-coupling reactions and multicomponent reactions. acs.orgnih.gov

Research has demonstrated the efficiency of microwave irradiation in the synthesis of libraries of arylboronate esters. In one approach, various N-, S-, and O-nucleophiles were reacted with 2-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. acs.orgnih.gov For the synthesis of N- and S-substituted boronates, the use of a supported base, PS-NMM, under microwave irradiation led to the completion of many reactions within 15 minutes. acs.orgnovartis.com Similarly, O-nucleophiles were successfully coupled using a mixture of tetrabutylammonium (B224687) bromide, potassium carbonate, and sodium hydroxide, with reactions concluding in as little as 5 minutes. acs.org

The following table summarizes the conditions for the microwave-assisted synthesis of various arylboronate esters.

| Reactant 1 | Nucleophile | Base/Additive | Solvent | Temp. (°C) | Time (min) | Yield (%) | Ref. |

| 2-(Bromomethyl)phenylboronic acid pinacol (B44631) ester | Sodium thiomethoxide | - | THF | 150 | 20 | 85 | acs.org |

| 2-(Bromomethyl)phenylboronic acid pinacol ester | Phenol (B47542) | K₂CO₃/NaOH/TBAB | - | 110 | 5 | - | acs.org |

| 4-(Bromomethyl)phenylboronic acid pinacol ester | Morpholine | PS-NMM | THF | 150 | 15 | 78 | acs.org |

| 4-(Bromomethyl)phenylboronic acid pinacol ester | 4-Mercaptobenzoic acid | PS-NMM | THF | 150 | 15 | 80 | acs.org |

Microwave technology is not only effective for derivatizing existing boronate compounds but also for constructing complex heterocyclic structures from arylboronic acid building blocks in one-pot procedures. nih.gov A notable example is the three-component synthesis of bridgehead bicyclo[4.4.0]boron heterocycles. nih.gov In this green chemistry approach, anthranilic acids, salicylaldehydes, and various arylboronic acids react in an ethanol/water mixture at 150 °C under microwave irradiation for one hour, producing the desired complex molecules in excellent yields and purity. nih.gov This method avoids the prolonged heating times and the use of Dean-Stark apparatus typically required in conventional thermal methods. nih.gov

The table below details the synthesis of specific bicyclo[4.4.0]boron heterocycles using this microwave-assisted, three-component reaction.

| Anthranilic Acid | Salicylaldehyde | Arylboronic Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Anthranilic acid | Salicylaldehyde | Phenylboronic acid | EtOH/H₂O | 150 | 1 | 93 | nih.gov |

| 5-Nitroanthranilic acid | Salicylaldehyde | Phenylboronic acid | EtOH/H₂O | 150 | 1 | 95 | nih.gov |

| 5-Chloroanthranilic acid | 3,5-Dichlorosalicylaldehyde | Phenylboronic acid | EtOH/H₂O | 150 | 1 | 94 | nih.gov |

| Anthranilic acid | Salicylaldehyde | 4-Fluorophenylboronic acid | EtOH/H₂O | 150 | 1 | 96 | nih.gov |

Furthermore, microwave irradiation has been extensively utilized to accelerate Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds where boronic acids are key reagents. mdpi.combohrium.com Optimized conditions for these reactions often involve very short reaction times (e.g., 15-20 minutes) and can be performed with extremely low catalyst loadings, highlighting the efficiency and economic advantages of this technology. acs.orgmdpi.com The rapid screening of reaction parameters such as catalysts, solvents, and temperature is also facilitated by microwave synthesis, enabling the swift development of efficient and straightforward synthetic procedures for a wide array of boronic acid-derived compounds. mdpi.com

Catalytic Applications of 4 Phenylcarbamoyl Phenyl Boronic Acid in Organic Transformations

Suzuki-Miyaura Cross-Coupling Reactions Involving (4-(Phenylcarbamoyl)phenyl)boronic Acid

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. While the general mechanism and principles of this reaction are well-established for a vast array of arylboronic acids, specific mechanistic studies, ligand design, and applications in complex molecule synthesis that explicitly utilize this compound are not documented in the accessible scientific literature.

Mechanistic Studies of Suzuki-Miyaura Coupling with Arylboronic Acids

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. This cycle consists of three key steps: oxidative addition of an organic halide to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The role of the base in this process is crucial, as it activates the boronic acid for transmetalation.

While this general mechanism provides a framework, the specific influence of the phenylcarbamoyl substituent on the kinetics and thermodynamics of these steps for this compound has not been investigated. Research in this area would be necessary to understand how the amide group might affect the rate of transmetalation or the stability of the palladium intermediates.

Ligand Design and Catalyst Optimization in Suzuki-Miyaura Reactions

The choice of ligand is critical for the success of a Suzuki-Miyaura reaction, influencing the catalyst's stability, activity, and selectivity. Phosphine-based ligands are commonly employed. Although the this compound molecule itself contains potential coordinating atoms, there is no published research on its use as a ligand or on the design of specific ligands tailored for its use as a substrate in Suzuki-Miyaura reactions. Catalyst optimization studies for this specific compound are therefore not available.

Application in C-C Bond Formation for Complex Molecule Synthesis

The Suzuki-Miyaura reaction is a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. However, there are no documented examples in the scientific literature of this compound being employed as a building block in the synthesis of complex molecules via this method.

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis. The potential utility of this compound in these transformations remains an open question due to a lack of specific research.

Kumada, Negishi, and Stille Coupling Variations

The Kumada (using Grignard reagents), Negishi (using organozinc reagents), and Stille (using organotin reagents) couplings are powerful alternatives for C-C bond formation. Each of these reactions has its own unique scope and limitations. There is currently no available data or research describing the use of this compound as a coupling partner in any of these named reactions.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a key method for the synthesis of aryl alkynes, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. Boronic acids are not the typical coupling partners in the classical Sonogashira reaction. While variations exist, there are no specific reports of this compound being used in Sonogashira-type couplings or for other alkyne functionalization purposes.

Transesterification and Esterification Catalysis

Boronic acids have emerged as effective catalysts for esterification and transesterification reactions, offering a milder alternative to strong mineral acids. The catalytic cycle generally involves the activation of a carboxylic acid or an ester by the boronic acid. In the case of esterification, the boronic acid reacts with the carboxylic acid to form an acyloxyboronate intermediate. This intermediate is more susceptible to nucleophilic attack by an alcohol than the original carboxylic acid, thus facilitating ester formation. masterorganicchemistry.comlibretexts.orgyoutube.com

For transesterification, a similar activation of the ester substrate is proposed. The Lewis acidic boron center coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more prone to attack by an incoming alcohol.

Table 1: Hypothetical Catalytic Activity in Esterification

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| Benzoic Acid | Methanol | 1-5 | Toluene (B28343) | 80-110 | Data not available |

| Acetic Acid | Butanol | 1-5 | Hexane | 69 | Data not available |

| Propanoic Acid | Ethanol (B145695) | 1-5 | Dichloromethane | 40 | Data not available |

This table is illustrative and based on the general catalytic activity of arylboronic acids. Specific experimental data for this compound is needed for validation.

Role as a Lewis Acid Catalyst in Organic Reactions

The fundamental characteristic of boronic acids that underpins their catalytic activity is their Lewis acidity, stemming from the electron-deficient boron atom. wikipedia.org This allows them to activate a variety of functional groups, particularly those containing oxygen or nitrogen atoms. As a Lewis acid, This compound can catalyze a range of organic reactions beyond esterification. nih.gov

Examples of reactions where arylboronic acids act as Lewis acid catalysts include:

Aldol reactions: By coordinating to the carbonyl oxygen of an aldehyde or ketone, the boronic acid can facilitate the formation of an enol or enolate, which then reacts with another carbonyl compound.

Diels-Alder reactions: Activation of dienophiles through coordination with the boronic acid can lower the energy of the LUMO, thereby accelerating the cycloaddition.

Friedel-Crafts reactions: Arylboronic acids can activate substrates for electrophilic aromatic substitution.

The enhanced Lewis acidity of This compound due to the phenylcarbamoyl substituent would theoretically make it a more potent catalyst in these reactions compared to simpler arylboronic acids.

Organocatalysis and Cooperative Catalysis with Boronic Acids

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in organic synthesis. Boronic acids, being metal-free, fall under this category. Their ability to form reversible covalent bonds with diols and other bifunctional molecules is a key feature exploited in organocatalysis.

Furthermore, boronic acids can participate in cooperative catalysis, where the boronic acid and another catalytic species work in concert to promote a reaction. For instance, in some amidation reactions, an arylboronic acid and a nucleophilic co-catalyst have been shown to work synergistically. rsc.org

While there are no specific reports on the use of This compound in organocatalytic or cooperative catalytic systems, its bifunctional nature, possessing both a Lewis acidic site (boronic acid) and a hydrogen-bond donating/accepting site (amide), presents intriguing possibilities for the design of novel catalytic processes. The amide group could potentially participate in substrate activation through hydrogen bonding, leading to enhanced reactivity and selectivity.

Metal-Free Catalysis Utilizing Boronic Acid Derivatives

The drive towards more sustainable and environmentally friendly chemical processes has spurred significant interest in metal-free catalysis. Boronic acid derivatives are attractive candidates for such applications due to their low toxicity and ready availability.

Arylboronic acids have been employed as catalysts in a variety of metal-free reactions, including reductions, oxidations, and C-C bond-forming reactions. For example, some boronic acids have been shown to catalyze the reduction of imines and the oxidation of sulfides in the absence of any metal additives.

The potential of This compound in this context is noteworthy. Its inherent Lewis acidity, potentially augmented by the electronic nature of the substituent, could enable it to catalyze transformations that typically require metal catalysts. Research in this area could uncover novel, sustainable synthetic methodologies. rsc.orgnih.gov

Table 2: Potential Metal-Free Catalytic Applications

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Conditions | Product |

| Imine Reduction | N-Benzylideneaniline | Hantzsch ester | This compound | Data not available | N-Benzylaniline |

| Sulfide Oxidation | Thioanisole | H₂O₂ | This compound | Data not available | Methyl phenyl sulfoxide |

This table illustrates potential applications based on the known reactivity of other boronic acids. Experimental verification is required.

Medicinal Chemistry and Pharmaceutical Research of 4 Phenylcarbamoyl Phenyl Boronic Acid

Boronic Acids as Enzyme Inhibitors

Boronic acids have emerged as a prominent class of enzyme inhibitors, largely due to the unique ability of the boron atom to form stable, yet reversible, covalent bonds with nucleophilic residues in enzyme active sites. semanticscholar.orgmdpi.comresearchgate.net The electrophilic nature of boron, with its vacant p-orbital, allows it to act as a Lewis acid, readily accepting an electron pair from a nucleophile. nih.gov This property has been exploited in the design of inhibitors for various enzyme classes, including proteases and hydrolases. semanticscholar.orgresearchgate.net The interest in boronic acids within medicinal chemistry has grown substantially since the approval of the first boronic acid-containing drug, leading to extensive research into their potential as therapeutic agents. nih.govresearchgate.netnih.gov

The primary mechanism by which boronic acids inhibit serine and threonine proteases involves mimicking the tetrahedral transition state of peptide bond hydrolysis. acs.orgdocumentsdelivered.comresearchgate.net In the active site of a serine protease, the hydroxyl group of a catalytic serine residue acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond. acs.org The boron atom in a boronic acid inhibitor serves as an electrophilic mimic of this carbonyl carbon. researchgate.net

The key steps of this inhibition mechanism are:

Initial Binding: The inhibitor binds to the enzyme's active site, with its side chains occupying the specificity pockets.

Nucleophilic Attack: The catalytic serine's hydroxyl group attacks the electron-deficient boron atom.

Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, covalent tetrahedral boronate adduct. researchgate.net This complex is a transition-state analog, meaning it closely resembles the high-energy intermediate of the natural enzymatic reaction, and thus binds to the enzyme with very high affinity. documentsdelivered.com The boronate complex is stabilized by hydrogen bonds within the active site, including interactions in the oxyanion hole. documentsdelivered.comresearchgate.net

This interaction is typically reversible, which can be advantageous in drug design, potentially reducing off-target effects. The stability and kinetics of this boronate adduct formation are crucial determinants of the inhibitor's potency.

Serine hydrolases are a large and diverse family of enzymes that utilize a catalytic serine residue for their function and are susceptible to potent inhibition by boronic acids. The mechanism described above makes boronic acids effective "serine traps". This has led to the development of numerous boronic acid-based inhibitors for this enzyme class.

Notable examples include:

β-Lactamase Inhibitors: Vaborbactam, a cyclic boronic acid, is an FDA-approved inhibitor of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.netnih.govnih.gov It effectively restores the activity of partner antibiotics. nih.gov

Dipeptidyl Peptidase (DPP) Inhibitors: Talabostat is a dipeptidyl boronic acid that inhibits DPPs, including fibroblast activation protein (FAP), and has been investigated in oncology.

Prostate-Specific Antigen (PSA) Inhibitors: Peptidyl boronic acids have been designed to be highly potent and selective inhibitors of PSA, a serine protease implicated in prostate cancer, by mimicking the tetrahedral transition state of peptide hydrolysis. documentsdelivered.com

Neutrophil Elastase Inhibitors: Boronic acid-based compounds have been shown to be strong inhibitors of neutrophil elastase, an enzyme involved in inflammatory lung conditions like COPD and cystic fibrosis.

The broad applicability of boronic acids has led to the screening of large, diverse libraries of these compounds against various serine hydrolases to identify novel and highly efficient enzyme inhibitors.

Prodrug Strategies Employing Boronic Acid Functionality

The chemical reactivity of the carbon-boron bond in arylboronic acids has been ingeniously exploited in the design of prodrugs that can be selectively activated within a specific physiological environment. This strategy often leverages the elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), found in the microenvironment of tumors and inflamed tissues.

The activation mechanism involves the H₂O₂-mediated oxidation of the arylboronic acid or ester to the corresponding phenol (B47542). This process effectively unmasks a hydroxyl group on the parent drug, releasing the active therapeutic agent at the target site while boric acid is released as a non-toxic byproduct. This targeted release can enhance the therapeutic index of a drug by increasing its concentration in diseased tissue while minimizing exposure to healthy tissues.

Key features of boronic acid-based prodrugs include:

Targeted Activation: The release of the active drug is triggered by the unique biochemical conditions of the target tissue (e.g., high ROS levels in tumors).

Improved Pharmacokinetics: Masking a critical functional group, such as a phenol, with a boronic acid moiety can protect the drug from premature metabolism (e.g., phase II glucuronidation), thereby improving its oral bioavailability and circulation half-life.

Versatility: This strategy has been applied to a variety of drugs containing hydroxyl groups, including the anticancer agents SN-38 (the active metabolite of irinotecan), selective estrogen receptor modulators like 4-hydroxytamoxifen (B85900) and endoxifen, and the histone deacetylase inhibitor belinostat.

While promising, the clinical translation of these prodrugs depends on optimizing the rate of C-B bond oxidation to ensure efficient drug release within the tumor microenvironment.

Development of Boronic Acid-Containing Therapeutics

The field of boronic acid therapeutics has matured significantly, transitioning from a niche area of research to a clinically validated drug class. The approval of Bortezomib (B1684674) by the FDA in 2003 was a landmark event that catalyzed a surge in the development of boron-containing drug candidates. nih.govresearchgate.netnih.gov To date, five drugs containing a boronic acid or a related boronate structure have received FDA approval for various indications.

These approved therapeutics highlight the versatility of the boronic acid pharmacophore:

| Drug Name (Brand Name) | Year of FDA Approval | Therapeutic Class | Mechanism of Action |

| Bortezomib (Velcade®) | 2003 | Proteasome Inhibitor | Reversibly inhibits the 26S proteasome, a key component of protein degradation in cells; used to treat multiple myeloma. researchgate.netnih.gov |

| Tavaborole (Kerydin®) | 2014 | Antifungal | Inhibits fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis; used to treat onychomycosis. nih.govnih.gov |

| Ixazomib (Ninlaro®) | 2015 | Proteasome Inhibitor | An orally bioavailable proteasome inhibitor with a mechanism similar to bortezomib, also used for multiple myeloma. researchgate.netnih.gov |

| Crisaborole (Eucrisa®) | 2017 | Phosphodiesterase-4 Inhibitor | Inhibits phosphodiesterase-4 (PDE4), an enzyme involved in inflammation; used to treat atopic dermatitis (eczema). nih.gov |

| Vaborbactam (in Vabomere®) | 2017 | β-Lactamase Inhibitor | A cyclic boronic acid that inhibits serine β-lactamases, restoring the activity of carbapenem (B1253116) antibiotics against resistant bacteria. researchgate.netnih.govnih.gov |

Beyond these approved drugs, several other boronic acid-containing compounds are in various stages of clinical development for diseases ranging from cancer to autoimmune disorders. The continued success in this area is fueled by improved synthetic methodologies, such as decarboxylative borylation, which facilitate the incorporation of boron into complex molecules.

Structure-Activity Relationship (SAR) Studies of (4-(Phenylcarbamoyl)phenyl)boronic Acid Derivatives

The Boronic Acid Moiety: This group is fundamental to the mechanism of action for enzyme inhibition. SAR studies on various boronic acid inhibitors consistently show that its removal leads to a significant decrease in affinity and inhibitory activity. researchgate.net The Lewis acidity of the boron atom is critical for forming the covalent adduct with catalytic serine or threonine residues. researchgate.net Introducing electron-withdrawing substituents on the phenyl ring ortho to the boronic acid can increase this acidity, thereby enhancing binding affinity and forming more stable enzyme-inhibitor complexes. researchgate.net

Peptidic Scaffolds: In the context of peptidic boronic acid proteasome inhibitors, the moieties analogous to the (phenylcarbamoyl)phenyl group are designed to mimic amino acid residues that fit into the enzyme's substrate-binding pockets (S-pockets). semanticscholar.orgmdpi.com Modifications to these groups, such as altering the N-terminal acyl moiety or the amino acid side chains, have profound effects on potency and selectivity. semanticscholar.orgmdpi.com For example, introducing a 3-phenoxyphenylacetamide or a 3-fluoro picolinamide (B142947) at the N-terminus of a dipeptidyl boronic acid scaffold resulted in highly potent proteasome inhibition. mdpi.com This suggests that the terminal phenyl group in this compound likely plays a key role in binding to a hydrophobic pocket within a target enzyme.

Computational Chemistry in Drug Design for Boronic Acid Compounds

Computational chemistry has become an indispensable tool in the design and optimization of boronic acid-based inhibitors. A range of computational techniques are employed to understand their binding modes, predict their potency, and guide synthetic efforts.

Molecular Docking: Docking simulations are widely used to predict how boronic acid derivatives bind to the active site of a target protein. These methods can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Covalent docking protocols are specifically designed to model the formation of the tetrahedral boronate adduct with catalytic serine or threonine residues, providing a more accurate representation of the inhibited state.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of the inhibition mechanism, QM/MM simulations are employed. This hybrid approach treats the reactive components of the system (the boronic acid and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. This allows for the calculation of reaction energy profiles and barriers for the covalent bond formation, providing deep insight into the inhibitor's reactivity and the stability of the resulting complex.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are used to build predictive models that correlate the structural features of a series of boronic acid inhibitors with their biological activity. researchgate.net For example, a 3D-QSAR study of bortezomib and its analogs identified key structural regions essential for potent proteasome interaction, which guided the synthesis of novel dipeptide boronic acids with improved activity. researchgate.net

These computational approaches have proven valuable in characterizing the interactions of boronic acids with various enzymes, including β-lactamases and urokinase-type plasminogen activator, facilitating the rational design of more potent and selective inhibitors. researchgate.net

Targeted Drug Delivery Systems Utilizing Boronic Acids

The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. nih.gov Phenylboronic acid (PBA) and its derivatives, including this compound, have emerged as crucial components in designing such systems, primarily due to their affinity for sialic acid (SA). nih.govrsc.org Sialic acid residues are often overexpressed on the surfaces of various cancer cells, making them an attractive target for selective drug delivery. nih.govrsc.orgacs.org

The interaction between the boronic acid moiety and the diol groups on sialic acid facilitates the specific binding of boronic acid-functionalized drug carriers to cancer cells. nih.govnih.gov This targeting strategy has been incorporated into various nanodelivery platforms, such as nanoparticles, micelles, and liposomes, to improve the delivery of chemotherapeutic agents. rsc.orgnih.gov By decorating the surface of these nanocarriers with PBA derivatives, researchers can guide the encapsulated drugs to the tumor site. rsc.org

Furthermore, these delivery systems can be engineered to be "smart," responding to specific stimuli within the tumor microenvironment. acs.org The acidic nature of many tumors (pH 6.0-7.0) compared to healthy tissue (pH 7.4) is a commonly exploited trigger. mdpi.comresearchgate.net Boronic acid-diol interactions are pH-sensitive, allowing for the design of drug carriers that release their payload preferentially in the acidic tumor environment. rsc.orgnih.gov For example, nanoparticles can be designed to be stable in the bloodstream at physiological pH but to disassemble or release their drug content upon reaching the lower pH of a tumor. mdpi.comnih.gov This pH-responsive behavior ensures that the therapeutic agent is released in a controlled manner at the intended target. mdpi.com

A study by Shuai and coworkers developed a pH-sensitive polymeric drug carrier that self-assembled into stable nanoparticles loaded with Paclitaxel (B517696). nih.gov These nanoparticles demonstrated excellent drug encapsulation and pH-triggered release, leading to high anticancer activity with low systemic toxicity. nih.gov Similarly, another approach involved fructose-coated mixed micelles that used a PBA-terminated polymer. researchgate.net The fructose (B13574) acted as a protective shield in normal circulation, but in the acidic tumor environment, the bond between PBA and fructose would weaken, allowing the PBA to bind to sialic acid on cancer cells, thereby enhancing cellular uptake. researchgate.net

| Delivery System | Targeting Ligand | Target | Therapeutic Agent | Release Mechanism | Reference |

|---|---|---|---|---|---|

| Polymeric Nanoparticles | Phenylboronic Acid | Sialic Acid on Cancer Cells | Paclitaxel (PTX) | pH-triggered | nih.govnih.gov |

| Solid Lipid Nanoparticles (SLNs) | Phenylboronic Acid | Breast Cancer Cells | Sulindac (SUL) | pH-sensitive | nih.gov |

| Fructose-coated Mixed Micelles | PBA (activated at low pH) | Sialic Acid on HepG2 Cells | Doxorubicin (DOX) | pH-activated targeting | researchgate.net |

| Core-Shell Nanoconstructs | Phenylboronic Acid | Cancer Cells | Curcumin (B1669340) (CUR) | pH-responsive | rsc.org |

Boronic Acid Conjugates for Enhanced Therapeutic Efficacy

Conjugating boronic acids to therapeutic molecules or biocompatible polymers is another powerful strategy to improve drug performance. rsc.org These "bioconjugates" can be designed as prodrugs, where the active drug is masked and becomes active only upon reaching the target site, or as systems with improved pharmacokinetic properties. researchgate.netnih.gov The reversible covalent bonding capability of boronic acids is central to these designs, allowing for the creation of stimuli-responsive linkers that can release the drug under specific physiological conditions. rsc.orgrsc.org

Boronic acid drug conjugates can be engineered to respond to triggers like changes in pH or the presence of reactive oxygen species (ROS), which are often found at high levels in tumor tissues. rsc.orgresearchgate.net For instance, a drug can be attached to a boronic acid moiety through a linker that is stable in the general circulation but cleaves in the acidic or ROS-rich tumor microenvironment, releasing the active therapeutic agent precisely where it is needed. researchgate.net

In one approach, researchers developed an albumin-binding prodrug by conjugating phenylboronic acid to paclitaxel (P-PTX). This conjugate could self-assemble into uniform nanoparticles with albumin, leading to superior stability, longer circulation time in the body, and higher accumulation in tumors compared to the commercially available drug Abraxane®. The enhanced stability and tumor enrichment resulted in a higher maximum tolerated dose and significantly suppressed tumor growth and metastasis in preclinical models.

The versatility of boronic acid conjugation extends to various therapeutic agents and polymers. For example, PBA has been conjugated with polyethylene (B3416737) glycol (PEG) and polyglutamic acid to create carriers for camptothecin. rsc.org This conjugate system demonstrated improved endocytosis efficiency and significant in vivo anticancer activity in liver cancer models without causing systemic toxicity. rsc.org The ability to modify bioactive molecules with a boronic acid group can improve their selectivity, physicochemical properties, and pharmacokinetics, ultimately enhancing their therapeutic potential. nih.gov

| Conjugate Type | Components | Therapeutic Advantage | Mechanism of Action | Reference |

|---|---|---|---|---|

| Albumin-binding Prodrug Nanoparticles | Phenylboronic acid-Paclitaxel (P-PTX) + Albumin | Enhanced stability, longer circulation, higher tumor accumulation | Self-assembly into stable nanoparticles, enhanced permeability and retention (EPR) effect | |

| Polymeric Drug Carrier | PBA, Polyethylene glycol (PEG), Polyglutamic acid, Camptothecin (CPT) | Improved endocytosis, potent in vivo anticancer activity | Targeted delivery to hepatoma cells | rsc.org |

| ROS-Responsive Prodrug | Boronic acid derivative + Coumarin | Controlled release, imaging capability | ROS-mediated cleavage of the boronate ester to release the active/fluorescent molecule | researchgate.net |

| Modular Drug Conjugate | Boronic acids, Aminophenols, Salicyl aldehydes | Good stability at physiological pH, GSH-mediated reversibility | Glutathione (GSH)-triggered drug release in cancer cells | researchgate.net |

Biological Activity and Biochemical Interactions of 4 Phenylcarbamoyl Phenyl Boronic Acid

Boronic Acid Interactions with Biological Diols and Saccharides

The foundational aspect of the biological activity of (4-(Phenylcarbamoyl)phenyl)boronic acid and its derivatives is the ability of the boronic acid group to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. researchgate.netelectrochemsci.org This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. researchgate.netnih.gov This capacity for reversible covalent bonding is particularly significant in biological systems due to the abundance of diol-containing molecules such as saccharides, polysaccharides, and glycoproteins. nih.govacs.org

The binding process is pH-dependent. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized). nih.govnih.gov The tetrahedral form is more reactive towards diols. nih.gov The strength and specificity of the interaction are influenced by the structure of both the boronic acid and the diol. nih.gov For instance, factors like the conformation of the diol (cis vs. trans) and the nature of the ring it resides in (five- vs. six-membered) affect binding affinity. nih.gov This selective interaction forms the basis for using boronic acids as synthetic receptors that can mimic biological recognition processes, such as those between proteins and their substrates. nih.gov

Table 1: Interactions of Boronic Acids with Biological Molecules

| Interacting Moiety | Biological Molecules | Type of Interaction | Resulting Complex |

|---|---|---|---|

| 1,2- and 1,3-diols | Saccharides, Glycoproteins, Ribonucleic acids, Catechols | Reversible Covalent Bonding | Cyclic Boronate Esters |

| Lewis Bases | Fluoride, Cyanide, Phosphate Anions | Lewis Acid-Base Interaction | Boronate Anions |

Cellular Uptake Mechanisms of Boronic Acid Derivatives

The interaction between boronic acids and cell surface saccharides is a key mechanism facilitating the cellular uptake of molecules modified with this functional group. nih.gov The surface of mammalian cells is covered by a dense layer of carbohydrates known as the glycocalyx. acs.org Boronic acid-modified compounds can bind to the diol units within these cell-surface saccharides. nih.govacs.org

This binding event is thought to enhance the proximity of the boronic acid-containing molecule to the cell membrane, thereby increasing the likelihood of cellular entry. nih.gov This process can boost cell entry pathways like endocytosis or pinocytosis. nih.govtandfonline.com For example, modifying carriers like polyethylenimine (PEI) or liposomes with phenylboronic acid (PBA) has been shown to enhance the delivery of genes or other cargo into cells. nih.govrsc.org This enhanced uptake is attributed to the specific interaction with cell surface carbohydrates, as demonstrated by studies showing higher uptake in cells with a greater abundance of specific saccharides like sialic acid. nih.govacs.org This targeted interaction with the glycocalyx provides a strategy for improving the cellular delivery of therapeutic and diagnostic agents. acs.orgresearchgate.net

In Vitro and In Vivo Biological Assays for Boronic Acid Compounds

A variety of assays are employed to evaluate the biological activity of boronic acid compounds both in laboratory settings and in living organisms.

In Vitro Assays:

Cytotoxicity and Cell Viability Assays: These are fundamental tests to determine the effect of a compound on cells. A common method is the crystal violet staining assay, which measures the number of living, adherent cells after treatment. nih.gov Other assays can measure metabolic activity or membrane integrity to assess cell health.

Enzyme Inhibition Assays: To evaluate boronic acids as enzyme inhibitors, researchers measure the enzyme's activity in the presence of varying concentrations of the compound. This allows for the determination of parameters like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.govmdpi.com

Binding Affinity Assays: Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to quantify the binding affinity between a boronic acid and a target diol or saccharide. nih.govpnas.org These methods detect changes in the spectral properties of the boronic acid upon ester formation. nih.gov

In Vivo Assays:

Antitumor Activity Models: To assess anticancer effects, boronic acid compounds are administered to animal models, typically mice, bearing tumors. nih.govnih.gov The compound can be given through various routes, such as intraperitoneal, intratumoral, or oral administration. nih.gov The primary endpoint is often the measurement of tumor growth over time compared to a control group. nih.govnih.gov

Pharmacokinetic Studies: These studies analyze the absorption, distribution, metabolism, and excretion (ADME) of the compound within a living organism. This helps to understand its bioavailability and stability in vivo. mdpi.com

Table 2: Common Biological Assays for Boronic Acid Compounds

| Assay Type | Purpose | Example Method(s) |

|---|---|---|

| In Vitro Cytotoxicity | To measure the compound's ability to kill cells. | Crystal Violet Staining |

| In Vitro Enzyme Inhibition | To quantify the compound's potency as an enzyme inhibitor. | Spectrophotometric activity assays to determine IC50/Ki |

| In Vitro Binding Affinity | To determine the strength of interaction with target molecules. | Fluorescence Titration, 1H-NMR Spectroscopy |

Investigating Enzyme-Substrate Interactions with Boronic Acid Probes

Boronic acids are valuable tools for investigating and inhibiting enzymes, particularly serine proteases. nih.gov Their mechanism of inhibition often involves mimicking the transition state of the enzyme-catalyzed reaction. nih.gov The boronic acid's boron atom is attacked by a nucleophilic amino acid residue in the enzyme's active site, such as the hydroxyl group of serine. nih.gov This forms a highly stable, tetrahedral boronate complex that effectively locks the enzyme in an inactive state. nih.gov

The potency of these inhibitors can be tuned by modifying the peptide substrate to include a boronic acid side chain. nih.gov Peptides that are good substrates for a particular protease often become potent inhibitors when modified with a boronic acid, with inhibition constants (Ki) often in the low nanomolar range. nih.gov This covalent interaction has been confirmed by X-ray crystallography, which shows a bond between the boron atom and the oxygen of the active site serine. nih.gov Boronic acids can also be incorporated into fluorescent probes to monitor enzyme activity in real-time. For instance, a diboronic acid receptor can bind to a fluorescent indicator, quenching its signal. When an enzyme produces a product (e.g., fructose) that binds more strongly to the receptor, the indicator is released, causing an increase in fluorescence that correlates with enzyme activity. nih.gov

Boronic Acids in Sensing and Detection of Biomolecules

The specific and reversible binding of boronic acids to diols makes them excellent recognition elements for biosensors. researchgate.netmdpi.comnih.gov These sensors can be designed to detect a wide array of biologically important molecules, including saccharides, glycoproteins, ribonucleic acids, and catecholamines like dopamine. researchgate.netelectrochemsci.orgnih.gov

Several signal transduction mechanisms are used in boronic acid-based sensors:

Fluorescence Sensing: Many sensors incorporate a fluorophore near the boronic acid group. acs.org The binding of a diol-containing analyte alters the electronic environment of the boronic acid, which in turn modulates the fluorescence of the nearby reporter group. nih.govacs.org One common mechanism is Photoinduced Electron Transfer (PET), where the nitrogen atom of an adjacent amine quenches the fluorescence in the unbound state. Upon saccharide binding, the Lewis acidity of the boron increases, strengthening its interaction with the amine and reducing the quenching effect, thus turning the fluorescence "on". nih.govacs.org

Electrochemical Sensing: Boronic acids can be immobilized on electrode surfaces to capture target biomolecules. electrochemsci.orgmdpi.com The binding event can be detected by changes in electrical properties, such as conductivity or redox potential. electrochemsci.org For example, derivatives bearing a redox-active moiety like ferrocene (B1249389) can be used to recognize glycoproteins, where the electrochemical signal is dependent on the glycoprotein (B1211001) concentration. electrochemsci.orgmdpi.com

Colorimetric Sensing: Changes in color upon analyte binding can also be used for detection. This often involves boronic acid-modified dyes or nanoparticles. mdpi.com

These sensing platforms have been developed for applications in health diagnostics, allowing for the quantification of analytes like glucose in a non-enzymatic manner. nih.govmdpi.com

Metabolic Pathways and Biotransformation of Boronic Acids

The primary metabolic pathway for boronic acids in biological systems is deboronation, which involves the cleavage of the carbon-boron bond. nih.gov This process ultimately yields boric acid and the corresponding alcohol (phenol in the case of aryl boronic acids). pnas.org

Two main routes for deboronation have been identified:

Oxidative Deboronation: This is an enzyme-mediated process, often carried out by cytochrome P450 enzymes. nih.gov It can also be initiated by reactive oxygen species (ROS) like hydrogen peroxide (H2O2). pnas.orgmdpi.com The empty p-orbital of the boron atom is susceptible to attack by nucleophilic oxygen species, leading to a rearrangement that cleaves the C-B bond. pnas.org

Hydrolytic Cleavage: This pathway can be catalyzed by metal ions. nih.gov

The resulting boric acid is a compound with low toxicity in humans and is typically excreted by the kidneys without undergoing further metabolism. nih.gov The stability of the C-B bond can be a limiting factor for the biological application of some boronic acids, as they can be unstable to oxidation. pnas.orgnih.gov However, chemical modifications, such as the installation of an intramolecular ligating group, can significantly increase the oxidative stability of the boronic acid moiety, enhancing its utility in biological contexts. pnas.orgnih.gov It is also thought that the ability of boronic acids to reversibly bind to biological diols may reduce their first-pass metabolism, potentially improving the bioavailability of drugs containing this functional group. nih.govmdpi.com

Advanced Applications of 4 Phenylcarbamoyl Phenyl Boronic Acid in Materials Science

Boronic Acid-Based Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. mdpi.com Boronic acids were among the first monomers used to synthesize COFs, typically through the self-condensation of boronic acids to form boroxine (B1236090) rings or condensation with diol linkers to form boronate esters. rsc.orgresearchgate.net These boronic-acid-derived COFs are noted for their good crystallinity, high thermal stability, and large surface areas.

While direct synthesis of COFs using (4-(Phenylcarbamoyl)phenyl)boronic acid is not extensively documented, the closely related (4-Carbamoylphenyl)boronic acid demonstrates the potential of such structures. The carbamoyl (B1232498) group, similar to the phenylcarbamoyl group, can engage in hydrogen bonding, which can help in the formation of ordered, sheet-like structures. nih.gov The incorporation of such functional groups into the COF backbone can introduce specific binding sites, enhance the framework's stability, and tailor its porous environment for specific applications. For instance, a phenylboronic acid functionalized fluorescent COF (BA@COF) has been developed for the detection and adsorption of rifamycin (B1679328) antibiotics. bohrium.com This demonstrates the utility of the boronic acid moiety in creating functional COFs. The synthesis of these frameworks often involves solvothermal methods, where the monomers are reacted in a high-boiling solvent mixture to facilitate the formation of a crystalline product. researchgate.net

Table 1: Properties of Boronic Acid-Based COFs

| Property | Description | Relevance of this compound |

|---|---|---|

| Porosity | High surface area with tunable pore sizes. | The bulky phenylcarbamoyl group could be used to engineer specific pore dimensions. |

| Crystallinity | Ordered, periodic structures. | The hydrogen-bonding capability of the amide group can promote ordered packing and enhance crystallinity. nih.gov |

| Functionality | Boronic acid groups provide sites for post-synthetic modification or direct interaction. bohrium.comresearchgate.net | The boronic acid is available for sensing diols, while the amide group can act as a hydrogen bond donor/acceptor. |

Smart Materials and Responsive Polymers Incorporating Boronic Acids

Smart materials are designed to respond to external stimuli, and polymers containing phenylboronic acid (PBA) are a prominent class of such materials. nih.gov PBA-containing polymers are unique because they can selectively react with compounds containing cis-diols, such as sugars. nih.govmdpi.com This interaction forms a boronate ester, which is sensitive to changes in pH, the concentration of sugars, and the presence of hydrogen peroxide (H2O2). nih.govnih.gov

The incorporation of this compound into a polymer backbone would create a multi-stimuli-responsive material.

pH-Responsiveness: The boronic acid group has a specific pKa. In aqueous solutions at a pH near its pKa, it exists in equilibrium between a neutral trigonal planar form and a charged tetrahedral anionic form. mdpi.com The formation of boronate esters with diols lowers the pKa, increasing the negative charge on the polymer chain and leading to swelling or dissolution. mdpi.comnih.gov

Sugar-Responsiveness: In the presence of sugars, the boronic acid groups will preferentially bind with them, forming dynamic covalent boronate esters. researchgate.net This can alter the polymer's hydrophilicity, leading to changes in its structure, such as the swelling of a hydrogel or the disassembly of nanoparticles, allowing for applications like glucose-triggered insulin (B600854) delivery. nih.govmdpi.com

H2O2-Responsiveness: The carbon-boron bond in phenylboronic acids can be irreversibly cleaved by hydrogen peroxide. mdpi.com This property can be harnessed to create degradable materials or drug delivery systems that release their cargo in oxidative environments, which are often characteristic of inflamed tissues or tumors. mdpi.com

The phenylcarbamoyl group in the monomer can further contribute to the material's properties by introducing hydrogen bonding interactions, which can influence the polymer's mechanical strength and its interaction with other molecules.

Self-Healing Materials and Dynamic Covalent Chemistry

The principle of self-healing materials lies in their ability to repair damage autonomously. Intrinsic self-healing polymers often rely on dynamic covalent chemistry, where reversible covalent bonds can break and reform under specific conditions, restoring the material's integrity. rsc.orgsemanticscholar.org The reversible formation of boronic esters from boronic acids and diols is an ideal reaction for creating such materials. semanticscholar.orgacs.org

Polymers cross-linked with boronic esters can undergo bond exchange, allowing the network to reorganize and mend itself after being cut or damaged. acs.orgacs.org This process can often occur at room temperature, sometimes facilitated by a trigger like the presence of water. acs.org The key advantages of using boronic esters in self-healing materials include:

Dynamic Nature: The B-O bonds in boronic esters are dynamic, meaning they can readily exchange, break, and reform, which is the fundamental requirement for self-healing. acs.orgdigitellinc.com

Stimuli-Responsiveness: The healing process can be controlled by external stimuli like pH or the presence of diol molecules, which influence the equilibrium of the boronic ester formation. rsc.orgnih.gov

Biocompatibility: Phenylboronate ester chemistry is often biocompatible, making these materials suitable for biological applications such as 3D cell cultures and injectable drug delivery vehicles. nih.govnih.gov

In a network formed with this compound, the amide linkages could provide additional non-covalent interactions (hydrogen bonds) that hold the damaged surfaces together, potentially enhancing the efficiency and strength of the healing process. These hydrogen bonds would act as secondary crosslinks, improving the mechanical properties of the healed material. acs.org

Table 2: Comparison of Dynamic Bonds in Self-Healing Materials

| Dynamic Bond Type | Trigger for Exchange | Healing Conditions | Advantages |

|---|---|---|---|

| Boronic Ester | Water, pH change, Heat | Often room temperature acs.org | Biocompatible, tunable reactivity rsc.orgnih.gov |

| Acylhydrazone | pH change (acidic) | Room temperature | Fast exchange kinetics |

| Disulfide | Redox potential, UV light | Requires specific trigger | Common in biological systems |

| Diels-Alder | Heat (retro-reaction) | Elevated temperatures | Thermally reversible |

Boronic Acid-Functionalized Surfaces for Adsorption and Separation

The specific and reversible binding of boronic acids to cis-diol-containing molecules makes them excellent ligands for functionalizing surfaces for adsorption and separation applications. researchgate.net Materials functionalized with boronic acid groups can selectively capture biomolecules like glycoproteins, catecholamines, and nucleosides from complex mixtures. researchgate.netacs.orgnih.gov

Surfaces such as magnetic nanoparticles, porous polymers, and metal-organic frameworks (MOFs) have been functionalized with boronic acids to create highly selective adsorbents. nih.govresearchgate.net The process is typically pH-dependent; adsorption is carried out at a neutral or alkaline pH where the stable cyclic ester is formed, and desorption is triggered by lowering the pH to an acidic range, which breaks the ester bond and releases the captured molecule. rsc.org

For example, magnetic MOF composites with boronic acid-functionalized pores have been used for the magnetic solid-phase extraction (SPE) of trace catecholamines from plasma. nih.gov Similarly, phenylboronic acid-functionalized adsorbents have shown high efficiency and selectivity for the reversible capture of lactulose (B1674317) from syrup mixtures. researchgate.netnih.gov

A surface functionalized with this compound would benefit from:

Selective Binding: The boronic acid group provides high affinity for cis-diols. rsc.org

Enhanced Interactions: The phenylcarbamoyl group can participate in additional interactions like hydrogen bonding and π-π stacking, which could improve the adsorption capacity and selectivity for specific target molecules. researchgate.net

pH-Controlled Release: The capture and release mechanism remains under the control of pH, allowing for efficient regeneration and reuse of the adsorbent material. researchgate.net

Table 3: Performance of Boronic Acid-Functionalized Adsorbents

| Adsorbent Material | Target Analyte | Adsorption Capacity | Key Findings |

|---|---|---|---|

| BA-Zr-MOF | Adenosine | 86.40 mg g⁻¹ | Excellent selectivity for cis-diol compounds. researchgate.net |

| Phenylboronic Acid Resin (AR-1M) | Lactulose | 84.78 mg g⁻¹ | High capacity and reusability over multiple cycles. nih.gov |

| Magnetic MIL-100-B Composite | Catecholamines | N/A (Trace analysis) | High magnetic responsivity and selective extraction. nih.gov |

Supramolecular Assemblies Driven by Boronic Acid Interactions

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Arylboronic acids are versatile building blocks for creating novel supramolecular assemblies due to their ability to participate in various interactions. researchgate.net

The crystal structure of the closely related (4-Carbamoylphenyl)boronic acid reveals how these molecules self-assemble. They are linked by a network of N-H···O and O-H···O hydrogen bonds, forming extensive sheets. nih.gov The boronic acid groups form hydrogen-bonded "boronic-boronic" dimers, while the amide groups form "amide-amide" interactions, connecting molecules into chains. These chains are then linked into sheets by further hydrogen bonds. nih.gov This demonstrates the powerful role of both the boronic acid and the amide functionalities in directing the self-assembly process.

In addition to hydrogen bonding, phenylboronic acids can drive the formation of supramolecular structures through:

Coordination Bonds: The Lewis acidic boron atom can interact with Lewis bases like pyridyl nitrogen atoms to form coordination bonds, leading to co-crystals and larger assemblies. researchgate.net

Host-Guest Interactions: Phenylboronic acid-modified cyclodextrins can form supramolecular polymers or dimers through the intermolecular inclusion of the PBA moiety within the cyclodextrin (B1172386) cavity. These structures can be disassembled in the presence of sugars, which compete for binding with the boronic acid, making them sugar-responsive. researchgate.netnih.gov

The this compound molecule, with its capacity for self-complementary hydrogen bonding via both the boronic acid and amide groups, is an excellent candidate for designing complex and functional supramolecular architectures. nih.gov

Analytical and Spectroscopic Characterization Techniques for 4 Phenylcarbamoyl Phenyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (4-(Phenylcarbamoyl)phenyl)boronic acid, providing detailed information about the hydrogen (¹H), carbon (¹³C), and boron (¹¹B) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide N-H proton. The protons on the two phenyl rings will appear as complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the phenyl ring bearing the boronic acid group are anticipated to be in a slightly different chemical environment than those on the phenyl ring of the amide group. The amide proton (N-H) typically presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration, often appearing downfield (around 10.25 ppm in DMSO-d6 for a similar N-phenylbenzamide structure) rsc.org. The B(OH)₂ protons are often broad and may exchange with solvent protons, making them difficult to observe. For a related compound, N-phenylbenzamide, the aromatic protons appear in the range of 7.09-7.97 ppm in DMSO-d6 rsc.org. Phenylboronic acid itself shows aromatic proton signals between 7.33 and 7.99 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is expected to have a characteristic chemical shift in the range of 165-175 ppm. For N-phenylbenzamide, this signal is observed at 166.02 ppm in DMSO-d6 rsc.org. The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbon atom attached to the boron atom (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus, but it is a key indicator of the boronic acid moiety's presence rsc.org.

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly useful for studying boronic acids. The boron atom in this compound is expected to be in a trigonal planar environment, which typically gives a broad signal in the ¹¹B NMR spectrum. For phenylboronic acids, the chemical shift generally falls in the range of 27 to 33 ppm in acidic media nsf.gov. This chemical shift is sensitive to pH and the presence of diols, which can form boronate esters, causing an upfield shift to approximately 4-13 ppm, indicative of a change to a tetrahedral geometry nsf.gov.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.2 | Complex multiplet patterns. |

| ¹H | Amide (N-H) | ~10.0 - 10.5 | Broad singlet, solvent dependent. |

| ¹H | Boronic Acid (B(OH)₂) | Variable | Often broad and may exchange with solvent. |

| ¹³C | Carbonyl (C=O) | 165 - 175 | Characteristic amide carbonyl signal. |

| ¹³C | Aromatic (Ar-C) | 120 - 145 | Multiple signals for different carbon environments. |

| ¹³C | Ipso-Carbon (C-B) | Variable | Signal may be broad or unobserved. |

| ¹¹B | Boronic Acid (B(OH)₂) | 27 - 33 | Broad signal, pH-dependent. |

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed for boronic acids. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For N-phenylbenzamide, the [M+H]⁺ ion has been observed at m/z 198.0919 rsc.org.

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the parent ion can provide valuable structural information. Expected fragmentation pathways for this compound would include cleavage of the amide bond, leading to fragments corresponding to the benzoyl and aniline (B41778) moieties. The loss of water and boric acid from the boronic acid group are also common fragmentation patterns for phenylboronic acids.

| Technique | Ion | Expected m/z | Information Obtained |

|---|---|---|---|

| ESI-MS (+) | [M+H]⁺ | 242.09 | Molecular Weight Confirmation |

| ESI-MS (-) | [M-H]⁻ | 240.08 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | 242.0985 | Elemental Composition (C₁₃H₁₃BNO₃) |

| MS/MS | Fragment Ions | Variable | Structural Elucidation via Fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the various functional groups. The O-H stretching of the boronic acid group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the amide group is expected around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong, sharp peak typically found between 1630 and 1680 cm⁻¹. The N-H bending (Amide II band) is expected around 1550 cm⁻¹. The B-O stretching vibrations are typically observed in the 1310-1392 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹, and C=C stretching vibrations for the phenyl rings are in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the phenyl rings is a characteristic feature. Studies on similar molecules like 4-mercaptophenylboronic acid have utilized Raman spectroscopy to investigate structural changes under different pH conditions nih.gov.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| O-H Stretch | Boronic Acid | 3200 - 3600 (broad) | IR |

| N-H Stretch | Amide | ~3300 | IR |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 | IR, Raman |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 (strong) | IR |

| N-H Bend (Amide II) | Amide | ~1550 | IR |

| Aromatic C=C Stretch | Phenyl Rings | 1400 - 1600 | IR, Raman |

| B-O Stretch | Boronic Acid | 1310 - 1392 | IR |

X-ray Crystallography for Solid-State Structure Determination

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈BNO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.997 (2) |

| b (Å) | 5.351 (2) |

| c (Å) | 7.2967 (16) |

| α (°) | 103.912 (13) |

| β (°) | 98.69 (2) |

| γ (°) | 93.136 (14) |

| Volume (ų) | 186.36 (11) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants and byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing boronic acids. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or phosphoric acid to ensure good peak shape sielc.com. Detection is usually performed with a UV detector, as the phenyl rings provide strong chromophores. An on-line HPLC method for the selective detection of boronic acids has been developed using a post-column reaction with alizarin (B75676) to form a fluorescent complex, which significantly enhances sensitivity and selectivity nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for purity assessment, allowing for the separation of impurities and their simultaneous identification by their mass-to-charge ratio. LC-MS/MS methods have been developed for the sensitive quantification of various boronic acids, often in negative ion mode, without the need for derivatization sciex.com.

Electrochemical Methods for Boronic Acid Sensing

Electrochemical methods can be employed to study the redox properties of this compound and its interactions, particularly the binding of the boronic acid moiety to diols. While the molecule itself is not inherently redox-active in the typical potential window, its binding to catechols or other redox-active diols can be monitored electrochemically. Phenylboronic acids are known to form stable boronate esters with diols, a reaction that is central to their use in electrochemical sensors for sugars and other biologically important molecules. The formation of these esters can alter the electrochemical response of a suitably modified electrode or a redox-active diol, providing a basis for sensing applications.

Computational and Theoretical Investigations of 4 Phenylcarbamoyl Phenyl Boronic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of boronic acid derivatives. For (4-Carbamoylphenyl)boronic acid, a closely related compound, DFT calculations have been performed to analyze its molecular structure and electronic characteristics.

A study utilized the DFT method at the B3LYP level with a 6-31G* basis set to investigate the compound's structural parameters. dergipark.org.trdergipark.org.tr The calculated bond lengths, bond angles, and dihedral angles were found to be in excellent agreement with experimental values, with error margins typically between 0.1% and 3%. dergipark.org.trdergipark.org.tr This level of accuracy validates the computational model for describing the molecule's geometry.

Table 1: Selected Calculated Geometric Parameters for (4-Carbamoylphenyl)boronic acid Tautomers using DFT Note: This table represents a sample of the type of data generated from DFT calculations as described in the source. TC refers to a specific tautomeric conformer.

| Parameter | TC1 | TC2 |

|---|---|---|

| Bond Angle O1-B1-O2 (°) | 117.73 | 117.74 |

| Bond Angle C6-B1-O2 (°) | 123.83 | 123.92 |

| Dihedral Angle C1-C2-C3-C4 (°) | 0.78 | -0.93 |

| Dihedral Angle O3-C7-C3-C2 (°) | 160.83 | 157.24 |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein (receptor). mdpi.com While specific docking studies for (4-(Phenylcarbamoyl)phenyl)boronic acid are not widely published, the methodology has been applied to structurally similar compounds, demonstrating its potential utility.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. samipubco.com This approach can identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov